molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

Cat. No. B1219330
Key on ui cas rn: 19847-12-2
M. Wt: 105.1 g/mol
InChI Key: PMSVVUSIPKHUMT-UHFFFAOYSA-N
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Patent
US04442097

Procedure details

In 90 ml of benzene and 9.2 ml of dimethylformamide there was stirred at room temperature cyanopyrazine (12.7 g; 0.12 M) prepared in Step A above, after which there was added over 10 minutes sulfonyl chloride (64.79 g; 0.48 M). The reaction mixture was stirred for 30 minutes in an ice bath, then allowed to warm up to room temperature gradually, after which it was stirred for 5 hours. The benzene layer was decanted, and the reddish oil residue was extracted three times with ether, after which the combined benzene and ether layers were quenched with ice water and cooled in an ice bath. The combined layers were then neutralized with solid sodium bicarbonate, then separated, and the aqueous layer was extracted with ether. The combined organic layers were washed once with a small amount of water, dried with sodium sulfate, filtered, and the solvent evaporated to give the title compound (11 g).
Quantity
64.79 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)#[N:7].S(Cl)([Cl:17])(=O)=O>C1C=CC=CC=1>[Cl:17][C:13]1[C:8]([C:6]#[N:7])=[N:9][CH:10]=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
64.79 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
12.7 g
Type
reactant
Smiles
C(#N)C1=NC=CN=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Step A above
STIRRING
Type
STIRRING
Details
after which it was stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The benzene layer was decanted
EXTRACTION
Type
EXTRACTION
Details
the reddish oil residue was extracted three times with ether
CUSTOM
Type
CUSTOM
Details
after which the combined benzene and ether layers were quenched with ice water
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined organic layers were washed once with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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